1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The piperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the butanone side chain through a series of condensation reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific biological activity being studied, but common targets include enzymes, receptors, and signaling molecules .
Comparison with Similar Compounds
1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Lysergic acid diethylamide (LSD): A psychoactive compound with a different mechanism of action. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C27H30N4O4/c1-34-23-10-11-24(35-2)26-20(23)16-22(29-26)27(33)31-14-12-30(13-15-31)25(32)9-5-6-18-17-28-21-8-4-3-7-19(18)21/h3-4,7-8,10-11,16-17,28-29H,5-6,9,12-15H2,1-2H3 |
InChI Key |
GNRQKZQDBJOBDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)CCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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